Acetamide-2,2,2-d3

Catalog No.
S3332558
CAS No.
23724-60-9
M.F
C2H5NO
M. Wt
62.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide-2,2,2-d3

CAS Number

23724-60-9

Product Name

Acetamide-2,2,2-d3

IUPAC Name

2,2,2-trideuterioacetamide

Molecular Formula

C2H5NO

Molecular Weight

62.09 g/mol

InChI

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3

InChI Key

DLFVBJFMPXGRIB-FIBGUPNXSA-N

SMILES

CC(=O)N

Canonical SMILES

CC(=O)N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N

The exact mass of the compound Acetamide-2,2,2-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetamide-2,2,2-d3 (CD3CONH2) is a selectively stable-isotope-labeled primary amide characterized by a fully deuterated methyl group and an unlabeled amine group . As a foundational building block in chemoinformatics and synthetic chemistry, it serves as a critical precursor for deuterated active pharmaceutical ingredients (APIs), a mechanistic probe in kinetic isotope effect (KIE) studies, and a specialized solvent or reference standard in advanced spectroscopy . Its procurement value lies in its ability to isolate methyl-specific dynamics or reactivity while preserving the native hydrogen-bonding and exchange properties of the NH2 group, distinguishing it from both unlabeled and fully deuterated analogs [1].

Substituting Acetamide-2,2,2-d3 with unlabeled acetamide (CH3CONH2) introduces severe spectral overlap in 1H NMR (a strong 3H singlet at ~2.0 ppm) and IR spectroscopy (C-H stretches at ~2900 cm^-1), which obscures critical substrate signals and prevents the isolation of amide-specific vibrational modes [1]. Conversely, substituting with fully deuterated acetamide-d5 (CD3COND2) eliminates the native N-H bonds, rendering it useless for studies requiring the observation of amide proton exchange rates, hydrogen-bonding networks, or downstream syntheses where the amine group must remain protonated [2]. Procurement of the exact CD3CONH2 isotopologue is therefore mandatory when experimental or synthetic protocols demand selective methyl deuteration without altering the isotopic composition of the nitrogen-bound protons.

Elimination of Methyl Proton Interference in 1H NMR Spectroscopy

In 1H NMR analysis, unlabeled acetamide produces a dominant methyl singlet at approximately 2.0 ppm, which frequently obscures signals from target analytes or overlapping substrates in the 1.5-2.5 ppm region [1]. The procurement of Acetamide-2,2,2-d3 completely eliminates this resonance, yielding a 100% reduction in methyl proton signal intensity while preserving the broad NH2 peaks (typically 5.5-7.5 ppm).

Evidence Dimension1H NMR signal intensity at ~2.0 ppm
Target Compound Data0% relative intensity (signal absent)
Comparator Or BaselineUnlabeled Acetamide (Strong 3H singlet at ~2.0 ppm)
Quantified Difference100% elimination of the methyl proton resonance
Conditions1H NMR spectroscopy in standard deuterated or non-deuterated solvents

Elimating the methyl singlet is essential for chemists who require an unobstructed view of the 1.5-2.5 ppm spectral region during kinetic tracking or structural elucidation.

Vibrational Frequency Shift for Isolated Amide Group Analysis

Matrix-isolation infrared (IR) spectroscopy demonstrates that the C-H stretching vibrations of unlabeled acetamide occur near 2900 cm^-1, which can couple with or obscure N-H stretching and bending modes [1]. Acetamide-2,2,2-d3 shifts these modes to the C-D stretching region of 2100-2300 cm^-1, creating a spectral separation of approximately 600-800 cm^-1 [2].

Evidence DimensionMethyl group stretching frequency
Target Compound DataC-D stretch at ~2100-2300 cm^-1
Comparator Or BaselineUnlabeled Acetamide (C-H stretch at ~2900 cm^-1)
Quantified Difference~600-800 cm^-1 shift into a spectroscopically silent region
ConditionsMatrix-isolated or solid-state IR/Raman spectroscopy

Shifting the methyl vibrations into a silent region allows researchers to study the isolated hydrogen-bonding dynamics of the NH2 group without spectral interference.

Isotopic Fidelity in Selective API Precursor Synthesis

When synthesizing partially deuterated pharmaceuticals, the choice of precursor dictates the isotopic purity of the final product. Acetamide-2,2,2-d3 retains 100% of its amine protons, whereas the fully deuterated comparator, Acetamide-d5, provides 0% amine protons [1]. This selective labeling ensures that downstream reactions involving the nitrogen atom do not inadvertently introduce deuterium into positions where native hydrogen is required for receptor binding or formulation stability.

Evidence DimensionIsotopic fidelity of the amine group
Target Compound Data100% retention of N-H bonds
Comparator Or BaselineAcetamide-d5 (0% retention of N-H bonds)
Quantified DifferenceComplete preservation of the amine protons
ConditionsMechanistic organic synthesis and downstream API formulation

Procurement of the selectively labeled d3 variant is critical for synthesizing APIs where only the methyl group requires deuteration to improve metabolic stability.

Scattering Length Contrast in Neutron Diffraction Studies

In single-crystal neutron diffraction studies used to determine molecular flexibility and rotational barriers, hydrogen atoms exhibit a negative coherent scattering length (-3.74 fm), which creates a high incoherent background[1]. By utilizing Acetamide-2,2,2-d3, the methyl group deuterium atoms provide a positive coherent scattering length (+6.67 fm), generating a stark contrast against the unlabeled NH2 group[2].

Evidence DimensionCoherent neutron scattering length of the methyl group
Target Compound Data+6.67 fm (Deuterium)
Comparator Or BaselineUnlabeled Acetamide (-3.74 fm for Hydrogen)
Quantified Difference+10.41 fm shift in scattering length
ConditionsSingle-crystal neutron diffraction of solid-state amides

This isotopic contrast is required for crystallographers to accurately map methyl group rotational tunneling and amide hydrogen-bonding networks in solid-state materials.

Selective Isotopic Labeling in API Synthesis

Acetamide-2,2,2-d3 is the required precursor for synthesizing partially deuterated pharmaceuticals where metabolic stability is enhanced by a CD3 group, but the amine nitrogen must remain protonated for downstream coupling or receptor interaction .

Mechanistic Probing via Kinetic Isotope Effects (KIE)

Procured for use in photocatalytic C-N coupling and other organic reactions to determine whether methyl C-H bond cleavage is the rate-determining step, without altering the reactivity of the NH2 group [1].

Advanced Vibrational Spectroscopy of Formulations

Utilized in matrix-isolation IR and Raman spectroscopy to shift methyl vibrations into the 2100-2300 cm^-1 silent region, enabling the unobstructed study of amide hydrogen-bonding dynamics in complex solid-state formulations [2].

Neutron Crystallography of Amide Networks

Selected as a model compound in single-crystal neutron diffraction studies to investigate methyl group rotational barriers and tunneling effects, leveraging the positive scattering length of deuterium for high-contrast structural resolution against the unlabeled amine protons [3].

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Dates

Last modified: 04-14-2024

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